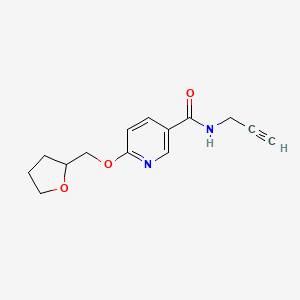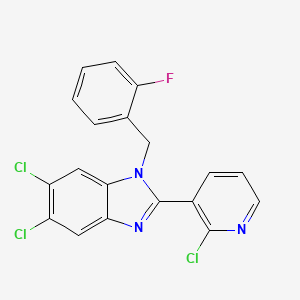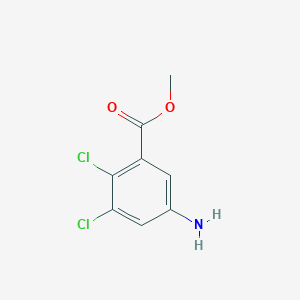
N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and Synthesis
N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and related compounds show promise in herbicidal applications. A study highlighted the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid. These compounds demonstrated significant herbicidal activity against various plant species, which could be instrumental in the development of new herbicides against monocotyledonous weeds (Yu et al., 2021).
Role in Cancer Therapy
Nicotinamide N-methyltransferase (NNMT), which uses nicotinamide as a substrate, has a significant role in cancer. Studies have revealed the structural basis of substrate recognition by human NNMT, emphasizing its potential as a molecular target for cancer therapy (Peng et al., 2011). Additionally, NNMT overexpression in various human cancers indicates its potential involvement in tumorigenesis (Ulanovskaya et al., 2013).
Inhibitors for Treating Metabolic Disorders
Nicotinamide derivatives, including this compound, have been explored for their potential in treating metabolic disorders. For instance, inhibitors of NNMT show promise in reducing obesity and type-2 diabetes symptoms (Kannt et al., 2018).
Molecular and Enzyme Studies
Molecular studies have used nicotinamide and its derivatives to understand enzyme behavior and metabolic pathways. For example, assays for nicotinamide N-methyltransferases in various tissues have been developed using nicotinamide derivatives (Sano et al., 1992). These studies contribute to our understanding of enzymatic processes and potential therapeutic targets.
Corrosion Inhibition
Nicotinamide derivatives, including this compound, have been studied for their corrosion inhibition properties. Research indicates their effectiveness in protecting metals like mild steel in acidic environments, which is crucial for industrial applications (Chakravarthy et al., 2014).
Supramolecular Assembly
In the field of chemistry, nicotinamide and its derivatives are used to study supramolecular assembly. These compounds help in understanding how molecular interactions can lead to the formation of complex structures (Aakeröy, 1998).
Dermatological Uses
Nicotinamide, a related compound, is extensively used in dermatology for various skin conditions. It's an effective treatment option for conditions like acne vulgaris and is also used in cosmetic products (Forbat et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-7-15-14(17)11-5-6-13(16-9-11)19-10-12-4-3-8-18-12/h1,5-6,9,12H,3-4,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWGEFOJJMDFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=C(C=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)
![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)



![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)
